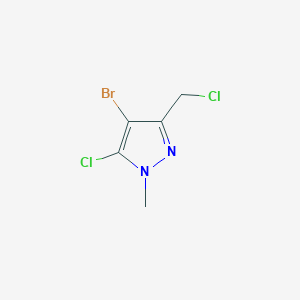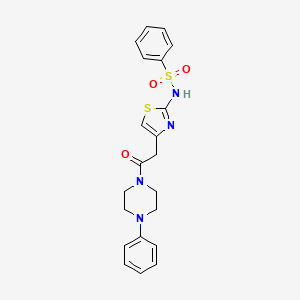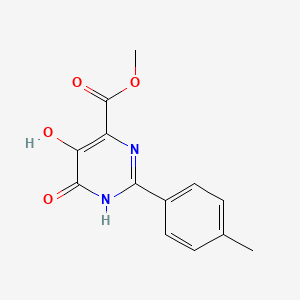
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of two hydroxyl groups at positions 5 and 6, a p-tolyl group at position 2, and a carboxylic acid methyl ester group at position 4. These structural features contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 5 and 6 can be introduced via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylic acid group at position 4 can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrimidine derivatives.
科学研究应用
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the aromatic ring allow it to form hydrogen bonds and π-π interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid methyl ester: Similar structure but with a phenyl group instead of a p-tolyl group.
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid: Similar structure but without the ester group.
Uniqueness
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester is unique due to the combination of its hydroxyl groups, p-tolyl group, and methyl ester group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the p-tolyl group can enhance its lipophilicity, while the hydroxyl groups can increase its ability to form hydrogen bonds, making it a versatile compound for various applications.
属性
IUPAC Name |
methyl 5-hydroxy-2-(4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-3-5-8(6-4-7)11-14-9(13(18)19-2)10(16)12(17)15-11/h3-6,16H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKCGNMVHHDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2536443.png)
![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)
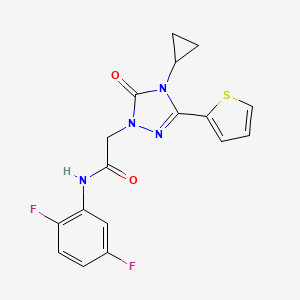

![(Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide](/img/structure/B2536451.png)
![N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2536452.png)
![[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2536453.png)
![1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide](/img/structure/B2536454.png)
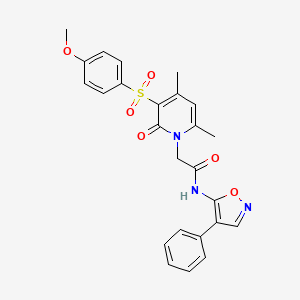

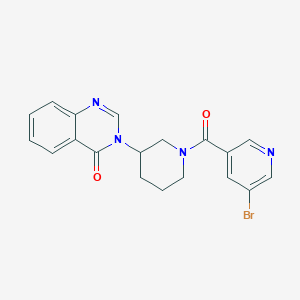
![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2536459.png)
